1-(3-Nitrophenyl)piperazine

概述

描述

1-(3-Nitrophenyl)piperazine is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of 1-(3-Nitrophenyl)piperazine are the Histamine H3 and Sigma-1 receptors . These receptors play a crucial role in various biological functions, including the regulation of neurotransmitter release in the central and peripheral nervous system .

Mode of Action

This compound interacts with its targets by binding directly and selectively to these receptors . This interaction can cause changes in the physiological functions regulated by these receptors. For instance, it can modulate the release of neurotransmitters, which can have various effects on the body’s nervous system .

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with its targets. For example, it can influence the histaminergic system, which is involved in various physiological functions such as sleep-wake regulation, cognitive processes, and energy balance . It can also affect the sigma-1 receptor pathway, which is involved in modulating the action of several neurotransmitters and has been implicated in various psychiatric disorders .

Pharmacokinetics

Based on its chemical structure, it can be predicted that it has good solubility, which can impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific receptors it targets and the physiological functions these receptors regulate. For instance, by targeting the Histamine H3 and Sigma-1 receptors, it can modulate neurotransmitter release, which can have various effects on the body’s nervous system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. For example, the inclusion behaviors of this compound with 4-Sulfonatocalix [n]arenes were investigated by UV spectroscopy and fluorescence spectroscopy at different pH values .

生物活性

1-(3-Nitrophenyl)piperazine is a chemical compound with the molecular formula C10H13N3O2, notable for its biological activity, particularly in neuropharmacology. This compound is often studied for its interactions with serotonin receptors, which play a crucial role in various neurological processes, including mood regulation and anxiety response.

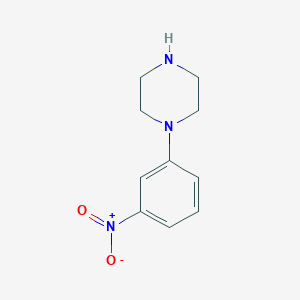

Chemical Structure and Properties

The structure of this compound consists of a piperazine ring substituted with a nitrophenyl group at the 1-position. Its molecular weight is approximately 197.23 g/mol. The presence of the nitro group significantly influences its biological properties and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N3O2 |

| Molecular Weight | 197.23 g/mol |

| Chemical Structure | Chemical Structure |

Neuropharmacological Effects

Research indicates that this compound exhibits significant interactions with serotonin receptors (5-HT), which are critical in the modulation of mood and anxiety disorders. It has been shown to influence neurotransmitter systems, suggesting potential therapeutic applications in treating psychiatric conditions.

Key Findings from Studies

- Serotonin Receptor Interaction : Studies have demonstrated that this compound can modulate serotonin receptor activity, which may lead to alterations in anxiety and mood levels. Its interaction profile suggests a potential for developing anxiolytic or antidepressant medications.

- Pharmacological Investigations : Further pharmacological studies have indicated its efficacy in animal models for anxiety, supporting its role as a candidate for drug development targeting mood disorders .

Case Studies

Several case studies have explored the effects of this compound in various experimental settings:

- Study on Anxiety Models : A study utilizing rodent models demonstrated that administration of this compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. This suggests its potential utility as an anxiolytic agent.

- Mood Regulation : Another investigation focused on its effects on depressive symptoms, where it showed promise in reducing despair-like behaviors in forced swim tests, indicating a possible antidepressant effect .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Similarity | Unique Characteristics |

|---|---|---|

| 1-(4-Nitrophenyl)piperazine | Similar piperazine ring | Different nitro position affects receptor binding |

| 1-(3-Chlorophenyl)piperazine | Similar piperazine ring | Chlorine substituent alters reactivity and solubility |

| 1-(2-Nitrophenyl)piperazine | Similar piperazine ring | Different position of nitro group influences activity |

| 1-(Phenyl)piperazine | Lacks nitro substitution | More basic structure; different pharmacological profile |

This comparative analysis highlights how the specific substitution pattern of this compound contributes to its distinct biological activities compared to other derivatives.

科学研究应用

Chemical Properties and Structure

1-(3-Nitrophenyl)piperazine has the molecular formula and a molecular weight of 218.25 g/mol. The compound features a piperazine ring substituted with a nitrophenyl group at the 3-position. Its structure is crucial for its interactions with biological targets, influencing its pharmacological properties.

Medicinal Chemistry Applications

This compound has been explored for its pharmacological properties, particularly in the development of new therapeutic agents. It is known to interact with various biological targets, making it a candidate for drug development in several areas:

- Antimicrobial Activity : Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

- Anti-Tubercular Agents : A study highlighted the importance of piperazine derivatives in combating drug-resistant strains of Mycobacterium tuberculosis. The compound's structural modifications have been investigated to enhance its efficacy against tuberculosis .

- Central Nervous System Disorders : Compounds similar to this compound have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. They may act as serotonin receptor antagonists or agonists, influencing mood and anxiety levels .

Biological Research Applications

The compound is also utilized in biological research for various applications:

- Cell Culture Studies : this compound is employed in cell culture experiments to study its effects on cellular processes and signaling pathways. Its interactions with cell membranes and potential cytotoxicity are often assessed in these studies .

- Structure-Activity Relationship Studies : Researchers have conducted extensive structure-activity relationship (SAR) studies on piperazine derivatives, including this compound. These studies help identify the essential structural features required for biological activity, guiding the design of more potent compounds .

化学反应分析

Amide Bond Formation

1-(3-Nitrophenyl)piperazine reacts with carboxylic acids via coupling agents to form amides. A representative example involves its reaction with (5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid:

- Reagents : EDC·HCl, HOBt, triethylamine (TEA) in DMF.

- Conditions : Room temperature, overnight stirring.

- Product : 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-1-[4-(3-nitrophenyl)-piperazin-1-yl]-ethanone.

- Yield : 59% after column chromatography (cyclohexane/ethyl acetate gradient).

- Characterization : -NMR (400 MHz, MeOD) confirmed the structure, with MS: .

Alkylation Reactions

The secondary amine of the piperazine ring undergoes alkylation with alkyl halides or epoxides:

Example: Methylation with Methyl Iodide

- Reagents : Methyl iodide, sodium hydride (NaH) in DMF.

- Conditions : 0°C to room temperature, 1 hour.

- Product : 1-Methyl-4-(3-nitrophenyl)piperazine.

- Yield : 90% after silica gel chromatography .

Acylation Reactions

This compound reacts with acyl chlorides or activated carboxylic acids:

Example: Chloroacetylation

- Reagents : Chloroacetyl chloride, TEA in dichloromethane (DCM).

- Conditions : 0–5°C for 2 hours.

- Product : 2-Chloro-1-[4-(3-nitrophenyl)piperazin-1-yl]ethanone.

- Yield : Quantified via purification but not explicitly reported .

Nitro Group Transformations

The nitro group on the phenyl ring can be reduced to an amine or participate in nucleophilic aromatic substitution (SNAr):

Reduction to Amine

- Reagents : Catalytic hydrogenation (H₂, Pd/C) in methanol.

- Conditions : Room temperature, 12 hours.

- Product : 1-(3-Aminophenyl)piperazine.

- Yield : Typically >80% (analogous to 4-nitrophenyl derivatives) .

Cross-Coupling Reactions

The nitro group facilitates coupling reactions, as seen in Suzuki-Miyaura or Buchwald-Hartwig reactions:

Example: SNAr with Halopyridines

- Reagents : 2-Nitro-5-halopyridine, piperazine, copper catalyst.

- Conditions : Reflux in toluene, 24 hours.

- Product : Substituted pyridinyl-piperazine derivatives.

- Yield : Up to 95% for optimized protocols .

Photolysis and Oxidation Studies

Under UV light, this compound derivatives undergo photodegradation:

- Primary Products : Imine (1,2,3,6-tetrahydropyrazine) and nitramine (1-nitropiperazine).

- Mechanism : Radical-mediated cleavage of the C–N bond in the piperazine ring .

Key Research Findings

- Stereoelectronic Effects : The nitro group at the meta-position slightly reduces reactivity compared to para-substituted analogues in SNAr reactions due to electronic deactivation .

- Thermal Stability : Derivatives like 1-methyl-4-(3-nitrophenyl)piperazine exhibit stability up to 200°C, making them suitable for high-temperature reactions .

- Biological Relevance : Acylated derivatives show potential as intermediates in anticancer and antimicrobial agents .

属性

IUPAC Name |

1-(3-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHZRIYUOZPKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375060 | |

| Record name | 1-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54054-85-2 | |

| Record name | 1-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Nitrophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89TMR9UCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。